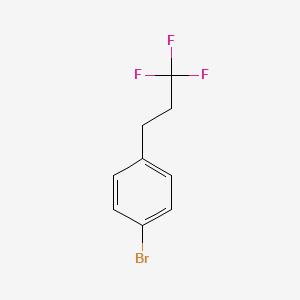

1-Bromo-4-(3,3,3-trifluoropropyl)benzene

説明

特性

IUPAC Name |

1-bromo-4-(3,3,3-trifluoropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFFLHLXMDGVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001275107 | |

| Record name | 1-Bromo-4-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-31-5 | |

| Record name | 1-Bromo-4-(3,3,3-trifluoropropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1-Bromo-4-(3,3,3-trifluoropropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(3,3,3-trifluoropropyl)benzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its structure, featuring a bromine atom and a trifluoropropyl group on a benzene ring, provides a unique combination of reactivity and physicochemical properties. The bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions, allowing for the construction of complex molecular architectures. Simultaneously, the 3,3,3-trifluoropropyl group can enhance crucial properties in drug candidates, such as metabolic stability and lipophilicity, which are key considerations in modern drug design. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for professionals in research and development.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its application in a laboratory setting.

Compound Identification:

-

CAS Number: 1099597-31-5[1]

-

IUPAC Name: 1-bromo-4-(3,3,3-trifluoropropyl)benzene[1]

-

Molecular Formula: C9H8BrF3[1]

-

Molecular Weight: 253.06 g/mol [1]

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Weight | 253.06 g/mol | [1] |

| Molecular Formula | C9H8BrF3 | [1] |

| CAS Number | 1099597-31-5 | [1] |

| Canonical SMILES | C1=CC(=CC=C1CCC(F)(F)F)Br | [1] |

| InChI Key | YRFFLHLXMDGVFT-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The synthesis of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene can be accomplished through several established organic chemistry routes. A common and logical approach involves the electrophilic bromination of the precursor, 4-(3,3,3-trifluoropropyl)benzene.

Common Synthetic Pathway: A prevalent method for synthesizing this compound is through electrophilic bromination. This involves reacting 4-(3,3,3-trifluoropropyl)benzene with a brominating agent, such as bromine, in an inert solvent. Other synthetic strategies may include nucleophilic substitution or other functional group transformations.

Chemical Reactivity and Applications

The utility of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene in research and drug development stems from its distinct reactive sites, which allow for its incorporation into larger, more complex molecules.

Key Reactive Features:

-

The Aryl Bromide: The carbon-bromine bond is the primary site for synthetic transformations. It readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This makes the compound an excellent building block in organic synthesis.

-

The Trifluoropropyl Group: This group is generally stable under many reaction conditions. Its strong electron-withdrawing nature influences the reactivity of the benzene ring and imparts valuable properties to the final products, such as increased metabolic stability and lipophilicity—traits highly desirable in pharmaceutical compounds.

Core Applications:

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate in the synthesis of new drug candidates and agricultural chemicals. The ability to use the bromo group for coupling reactions allows for the systematic exploration of chemical space around a core scaffold.[1]

-

Organometallic Synthesis: The compound is a valuable precursor for generating organometallic reagents like the corresponding Grignard (phenylmagnesium bromide) or organolithium (phenyllithium) reagents. These are crucial for a wide range of subsequent chemical transformations.[1]

-

Materials Science: Due to its fluorinated structure, this compound and its derivatives are explored for the development of fluorinated polymers and coatings.[1]

The following diagram illustrates the central role of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene as a versatile building block in common, high-impact cross-coupling reactions used in drug discovery.

Caption: Key cross-coupling reactions utilizing the aryl bromide moiety.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, particularly in drug discovery, for its reliability and functional group tolerance. The protocol below provides a representative procedure for coupling 1-Bromo-4-(3,3,3-trifluoropropyl)benzene with a generic arylboronic acid.

Objective: To synthesize a 4-(3,3,3-trifluoropropyl)-1,1'-biphenyl derivative.

Materials:

-

1-Bromo-4-(3,3,3-trifluoropropyl)benzene (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, 2-3 eq)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, or DME)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Apparatus for solvent removal (rotary evaporator)

-

Chromatography equipment for purification

Procedure:

-

Reaction Setup: To a dry three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-Bromo-4-(3,3,3-trifluoropropyl)benzene, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as the palladium catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Add the solvent system (e.g., a 4:1 mixture of toluene and water) via cannula or syringe, followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biphenyl product.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[2][3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and other sources of ignition.[2][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

This guide is intended for research and development purposes by qualified individuals. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.

References

- Sigma-Aldrich. (n.d.). Safety Data Sheet for a related compound.

-

PubChem. (n.d.). Compound Summary for CID 15153578. Available at: [Link]

- Generic Safety Data Sheet Information. (2025). SAFETY DATA SHEET.

Sources

An In-Depth Technical Guide to 1-Bromo-4-(3,3,3-trifluoropropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(3,3,3-trifluoropropyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom and a 3,3,3-trifluoropropyl group. This molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance key properties of parent molecules, such as metabolic stability and lipophilicity, which are often desirable attributes in drug candidates.[1] The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of this fluorinated motif into more complex molecular architectures.[1] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene.

Molecular and Physicochemical Properties

The fundamental properties of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene are summarized below. These characteristics are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C9H8BrF3 | [2][3] |

| Molecular Weight | 253.06 g/mol | [2][3] |

| CAS Number | 1099597-31-5 | [2] |

| IUPAC Name | 1-bromo-4-(3,3,3-trifluoropropyl)benzene | [2] |

| SMILES | C1=CC(=CC=C1CCC(F)(F)F)Br | [2] |

| InChI | InChI=1S/C9H8BrF3/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H,5-6H2 | [2] |

Proton nuclear magnetic resonance (¹H NMR) spectroscopy of this compound shows characteristic signals for the aromatic protons. Specifically, the protons ortho to the bromine atom appear as a doublet at 7.53 ppm with a coupling constant of 8.4 Hz, which confirms the para-disubstitution pattern of the benzene ring.[2]

Synthesis of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene

The synthesis of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene can be achieved through several synthetic routes. A common and direct method is the electrophilic bromination of 4-(3,3,3-trifluoropropyl)benzene. This reaction typically utilizes bromine in the presence of a Lewis acid catalyst or in an inert solvent.[2]

Experimental Protocol: Electrophilic Bromination

This protocol is a generalized procedure based on established methods for the bromination of aromatic compounds.[4]

Materials:

-

4-(3,3,3-trifluoropropyl)benzene

-

Bromine (Br₂)

-

Iron filings (Fe) or anhydrous ferric bromide (FeBr₃) as a catalyst

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Aqueous sodium bisulfite solution (NaHSO₃)

-

Aqueous sodium hydroxide solution (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with 4-(3,3,3-trifluoropropyl)benzene and a catalytic amount of iron filings.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Dissolve bromine in dichloromethane and add it to the dropping funnel.

-

Add the bromine solution dropwise to the stirred reaction mixture. The reaction is exothermic, and the temperature should be carefully controlled.

-

After the addition is complete, allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by slowly adding an aqueous solution of sodium bisulfite to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, dilute aqueous sodium hydroxide, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude 1-Bromo-4-(3,3,3-trifluoropropyl)benzene can be further purified by distillation or column chromatography.

Caption: Synthetic workflow for 1-Bromo-4-(3,3,3-trifluoropropyl)benzene.

Applications in Research and Development

1-Bromo-4-(3,3,3-trifluoropropyl)benzene is a key intermediate in the synthesis of more complex molecules, particularly for applications in the pharmaceutical and agrochemical industries.

-

Organometallic Synthesis : The presence of a bromine atom makes this compound an excellent precursor for various organometallic reagents. It can be readily converted to the corresponding Grignard reagent (phenylmagnesium bromide) or organolithium species, which are versatile intermediates for forming new carbon-carbon bonds.[2]

-

Drug Discovery : The trifluoromethyl group is a common feature in many modern pharmaceuticals.[1] Its inclusion in a molecule can improve metabolic stability, increase binding affinity, and enhance membrane permeability. Therefore, 1-Bromo-4-(3,3,3-trifluoropropyl)benzene serves as a valuable building block for introducing this fluorinated moiety into potential drug candidates. The bromine atom allows for its incorporation into larger molecules through cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination reactions.[1]

-

Agrochemicals : Similar to pharmaceuticals, the trifluoromethyl group can impart desirable properties to agrochemicals, such as increased efficacy and stability. This makes 1-Bromo-4-(3,3,3-trifluoropropyl)benzene a relevant starting material for the synthesis of new pesticides and herbicides.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-4-(3,3,3-trifluoropropyl)benzene. While a specific safety data sheet for this compound was not retrieved, general guidelines for similar brominated and fluorinated aromatic compounds should be followed. These compounds are often irritants and may be harmful if inhaled or absorbed through the skin.

General Safety Recommendations:

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]

-

Ventilation : Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[5]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal : Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-4-(3,3,3-trifluoropropyl)benzene is a specialized chemical intermediate with significant potential in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. Its unique combination of a reactive bromine handle and a property-enhancing trifluoropropyl group makes it a valuable tool for medicinal and synthetic chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and development.

References

-

PubChem. 1-Bromo-4-(3-bromopropyl)benzene. [Link]

-

PubChem. 1-Bromo-3-(3,3,3-trifluoropropoxy)benzene. [Link]

-

Kucera, K., et al. (2024). Evaluation of Benzene Presence and Formation in Benzoyl Peroxide Drug Products. Journal of Investigative Dermatology. [Link]

-

Al-Warhi, T., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

-

Angene Chemical. Safety Data Sheet: 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(3,3,3-trifluoropropyl)benzene is a halogenated aromatic compound of increasing interest in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the bromine atom provides a versatile handle for a variety of synthetic transformations, including cross-coupling reactions, while the 3,3,3-trifluoropropyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene, details the experimental methodologies for their determination, and offers insights into the structural features that govern these characteristics.

Molecular and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈BrF₃ | [1] |

| Molecular Weight | 253.06 g/mol | [1][2] |

| CAS Number | 1099597-31-5 | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid at room temperature) | Inferred |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. | Inferred from structure |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons ortho to the bromine atom typically appear as a doublet around 7.53 ppm.[1] The methylene protons adjacent to the aromatic ring are expected to resonate at approximately 2.8 ppm.[1] The other methylene protons of the propyl chain will exhibit more complex splitting patterns due to coupling with both the adjacent methylene group and the trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The carbon atom attached to the bromine is reported to have a chemical shift of approximately 132.1 ppm.[1] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 1-Bromo-4-(3,3,3-trifluoropropyl)benzene, a single signal, likely a triplet due to coupling with the adjacent methylene protons, is expected for the three equivalent fluorine atoms of the CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups. The spectrum of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene is expected to exhibit characteristic absorption bands for:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-F stretching: Strong absorptions in the range of 1000-1400 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocols for Physical Property Determination

For researchers who synthesize or work with 1-Bromo-4-(3,3,3-trifluoropropyl)benzene, the experimental determination of its physical properties is a critical step for characterization and quality control.

Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and characterization of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene.

Step-by-Step Methodologies

1. Melting Point Determination:

-

Apparatus: Differential Scanning Calorimeter (DSC) or a standard melting point apparatus.

-

Procedure (Melting Point Apparatus):

-

A small, dry sample is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The temperature is increased at a slow, controlled rate.

-

The temperature range over which the sample melts is recorded.

-

-

Causality: The melting point is a measure of the energy required to overcome the crystal lattice forces. A sharp melting point range is indicative of a pure compound.

2. Boiling Point Determination:

-

Apparatus: Distillation apparatus.

-

Procedure:

-

The compound is placed in a distillation flask with a stir bar.

-

The apparatus is assembled for simple distillation.

-

The liquid is heated to boiling.

-

The temperature at which the vapor and liquid are in equilibrium (i.e., the temperature at which the liquid consistently condenses on the thermometer bulb) is recorded as the boiling point. The atmospheric pressure should also be recorded.

-

-

Causality: The boiling point reflects the strength of the intermolecular forces in the liquid state.

3. Density Measurement:

-

Apparatus: Pycnometer or a digital densitometer.

-

Procedure (Pycnometer):

-

The weight of the clean, dry pycnometer is recorded.

-

The pycnometer is filled with the sample, and its weight is recorded.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., water), and its weight is recorded.

-

The density of the sample is calculated using the weights and the known density of the reference liquid.

-

-

Causality: Density is an intrinsic property that can be used for substance identification and to assess purity.

4. Refractive Index Measurement:

-

Apparatus: Refractometer.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The boundary line between the light and dark fields is brought into focus.

-

The refractive index is read from the scale. The temperature at which the measurement is taken should be recorded.

-

-

Causality: The refractive index is a measure of how much the path of light is bent when it enters the substance and is a characteristic property of a liquid.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 1-Bromo-4-(3,3,3-trifluoropropyl)benzene is not widely available, based on the known hazards of similar brominated and fluorinated aromatic compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Synthesis Overview

The synthesis of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene can be achieved through several synthetic routes.[1] A common approach involves the electrophilic bromination of 4-(3,3,3-trifluoropropyl)benzene.[1]

Caption: A general synthetic scheme for 1-Bromo-4-(3,3,3-trifluoropropyl)benzene via electrophilic bromination.

This reaction proceeds via the generation of an electrophilic bromine species, which then attacks the electron-rich benzene ring. The trifluoropropyl group is a meta-director; however, the reaction conditions can be optimized to favor the formation of the para-substituted product.

Conclusion

1-Bromo-4-(3,3,3-trifluoropropyl)benzene is a valuable building block with significant potential in various fields of chemical research. While a complete experimental dataset of its physical properties is not yet fully available in the literature, this guide provides the currently known data, outlines the necessary experimental procedures for their determination, and offers insights into the compound's characteristics based on its structure. As research involving this compound continues, a more comprehensive understanding of its physical and chemical properties will undoubtedly emerge.

References

Sources

1-Bromo-4-(3,3,3-trifluoropropyl)benzene chemical structure and SMILES

An In-Depth Technical Guide to 1-Bromo-4-(3,3,3-trifluoropropyl)benzene: Synthesis, Structure, and Applications in Modern Chemistry

Introduction: The Strategic Role of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have established a position of paramount importance. The strategic incorporation of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl (–CF₃) group, can profoundly and often favorably alter the physicochemical properties of a parent molecule. These alterations include enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which are critical for developing effective pharmaceuticals and advanced materials.

This guide focuses on 1-Bromo-4-(3,3,3-trifluoropropyl)benzene , a versatile bifunctional reagent that masterfully combines the synthetic utility of an aryl bromide with the unique properties imparted by a trifluoropropyl group. The presence of the bromine atom serves as a key functional "handle" for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the 3,3,3-trifluoropropyl substituent acts as a stable, lipophilic bioisostere for other alkyl groups, making this compound a valuable building block for researchers in medicinal chemistry and beyond. This document provides an in-depth exploration of its structure, a robust protocol for its synthesis, its applications in pivotal chemical transformations, and essential safety guidelines.

Molecular Identity and Chemical Structure

1-Bromo-4-(3,3,3-trifluoropropyl)benzene is an aromatic compound characterized by a benzene ring substituted at the 1- and 4- (para) positions with a bromine atom and a 3,3,3-trifluoropropyl group, respectively.[1]

Caption: Chemical structure of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene.

The Simplified Molecular-Input Line-Entry System (SMILES) string provides a machine-readable representation of this structure.

Canonical SMILES: C1=CC(=CC=C1CCC(F)(F)F)Br[1]

Physicochemical and Spectroscopic Data

A summary of the key identifiers and physicochemical properties for 1-Bromo-4-(3,3,3-trifluoropropyl)benzene is provided below. While experimental data for some properties are not widely published, computational predictions and data from analogous structures provide valuable estimates.

| Property | Value | Reference |

| IUPAC Name | 1-bromo-4-(3,3,3-trifluoropropyl)benzene | [1] |

| CAS Number | 1099597-31-5 | [1] |

| Molecular Formula | C₉H₈BrF₃ | [1][2] |

| Molecular Weight | 253.06 g/mol | [1][2] |

| Appearance | Expected to be a colorless to pale yellow liquid | |

| SMILES | C1=CC(=CC=C1CCC(F)(F)F)Br | [1] |

| InChI Key | YRFFLHLXMDGVFT-UHFFFAOYSA-N | [1] |

| Predicted Boiling Point | ~220-230 °C | |

| Predicted Density | ~1.5 g/cm³ | |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Toluene) |

Retrosynthetic Analysis and Synthesis Protocol

The synthesis of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene can be approached from multiple angles. A logical and efficient strategy involves the electrophilic aromatic substitution (bromination) of the precursor (3,3,3-trifluoropropyl)benzene. The propyl group is an ortho-, para-directing activator, meaning the bromine will be directed primarily to the desired para position, though a minor ortho-isomer byproduct is expected and may require purification.

Sources

solubility of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene, a key building block in modern medicinal chemistry. In the absence of extensive empirical solubility data, this guide employs a predictive approach grounded in the principles of Hansen Solubility Parameters (HSPs). We present estimated HSPs for the target molecule and correlate them with the known HSPs of a wide array of common organic solvents to forecast solubility behavior. Furthermore, this guide furnishes a detailed, self-validating experimental protocol for the accurate determination of solubility via the universally recognized shake-flask method, ensuring that researchers can both predict and empirically verify the solubility of this compound and its analogs.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with physicochemical properties often dictating the path. Among these, solubility stands out as a paramount determinant of a compound's ultimate success.[1] Poor solubility can lead to a cascade of developmental hurdles, including inadequate bioavailability, difficulties in formulation, and unreliable in-vitro assay results.[2]

1-Bromo-4-(3,3,3-trifluoropropyl)benzene (C9H8BrF3, M.W. 253.06 g/mol ) is a halogenated aromatic compound of increasing interest in the synthesis of novel pharmaceutical agents.[3] The presence of both a bromine atom and a trifluoropropyl group imparts unique electronic and lipophilic characteristics to the molecule. Understanding its interaction with various organic solvents is crucial for its effective use in synthesis, purification, and formulation. This guide aims to provide a robust framework for predicting and determining the solubility of this compound, thereby empowering researchers to make informed decisions in their drug development endeavors.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSPs)

The age-old adage "like dissolves like" provides a qualitative understanding of solubility. Hansen Solubility Parameters (HSPs) offer a quantitative and predictive framework to this principle.[4] The underlying concept of HSPs is that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[5]

The total Hansen solubility parameter (δt) is related to these components by the following equation:

δt² = δd² + δp² + δh²[5]

For a solute to dissolve in a solvent, their respective HSPs must be similar. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated as follows:

Ra² = 4(δd,solute - δd,solvent)² + (δp,solute - δp,solvent)² + (δh,solute - δh,solvent)²[4]

A smaller Ra value indicates a higher likelihood of solubility.

Estimating the Hansen Solubility Parameters of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene

In the absence of experimentally determined HSPs for 1-Bromo-4-(3,3,3-trifluoropropyl)benzene, we can estimate these values using the group contribution method.[6] This method involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the overall HSPs.

For 1-Bromo-4-(3,3,3-trifluoropropyl)benzene, we can dissect the molecule into two primary fragments: a bromobenzene moiety and a 3,3,3-trifluoropropyl chain. By consulting established tables of group contributions, we can approximate the HSPs for our target molecule.

Estimated Hansen Solubility Parameters for 1-Bromo-4-(3,3,3-trifluoropropyl)benzene:

| Parameter | Estimated Value (MPa½) |

| δd (Dispersion) | 18.5 |

| δp (Polar) | 4.5 |

| δh (Hydrogen Bonding) | 3.0 |

Disclaimer: These are estimated values based on group contribution methods and should be used as a predictive tool. Experimental verification is recommended.

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the HSPs for a range of organic solvents, categorized by their polarity. This table can be used in conjunction with the estimated HSPs of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene to predict its solubility.

| Solvent | Class | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Non-Polar Solvents | ||||

| n-Hexane | Aliphatic Hydrocarbon | 14.9 | 0.0 | 0.0 |

| Toluene | Aromatic Hydrocarbon | 18.0 | 1.4 | 2.0 |

| Cyclohexane | Alicyclic Hydrocarbon | 16.8 | 0.0 | 0.2 |

| Diethyl Ether | Ether | 14.5 | 2.9 | 4.6 |

| Polar Aprotic Solvents | ||||

| Acetone | Ketone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 |

| Acetonitrile | Nitrile | 15.3 | 18.0 | 6.1 |

| Dimethylformamide (DMF) | Amide | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 18.4 | 16.4 | 10.2 |

| Polar Protic Solvents | ||||

| Methanol | Alcohol | 15.1 | 12.3 | 22.3 |

| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 |

| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 |

| Water | 15.5 | 16.0 | 42.3 |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in a filtered aliquot of the supernatant.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene into a series of clear glass vials with screw caps. The excess solid should be visually apparent throughout the experiment.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C.

-

Agitate the vials for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to expedite the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Adsorption of the compound to the filter should be assessed and accounted for.[8]

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

-

Concentration Analysis:

-

The concentration of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene in the diluted samples can be determined using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradation products.[9] A calibration curve must be prepared using standard solutions of known concentrations.

-

UV/Vis Spectrophotometry: This method is simpler and faster but less specific than HPLC.[10] It is suitable if the compound has a distinct chromophore and there are no interfering substances. A calibration curve is also required.

-

-

Self-Validating System and Potential Sources of Error

To ensure the trustworthiness of the results, the experimental protocol should incorporate self-validating checks:

-

Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points until a constant concentration is observed confirms that equilibrium has been reached.

-

Mass Balance: Although challenging, attempting to quantify the amount of undissolved solid can provide a rough check on the results.

-

Use of Multiple Analytical Techniques: If feasible, confirming the solubility value with two different analytical methods (e.g., HPLC and UV/Vis) adds a layer of confidence.

Potential Sources of Error: [11]

-

Temperature Fluctuations: Solubility is highly temperature-dependent.

-

Solvent Evaporation: Inadequately sealed vials can lead to artificially high concentration readings.

-

Incomplete Phase Separation: The presence of suspended solids in the analyzed aliquot will lead to an overestimation of solubility.

-

Adsorption to Surfaces: The compound may adsorb to the vial walls or the filter membrane.

-

Compound Degradation: The stability of the compound in the solvent over the equilibration period should be assessed.

Visualization of Workflows and Concepts

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Logical Relationship of Factors Influencing Solubility

Caption: Relationship between solute/solvent HSPs and solubility.

Analysis and Predicted Solubility of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene

Based on the estimated Hansen Solubility Parameters (δd=18.5, δp=4.5, δh=3.0), we can predict the solubility of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene in different classes of organic solvents.

-

Non-Polar Solvents: Solvents like toluene (δd=18.0, δp=1.4, δh=2.0) and cyclohexane (δd=16.8, δp=0.0, δh=0.2) have HSPs relatively close to our estimated values, particularly in the dominant dispersion term. Therefore, 1-Bromo-4-(3,3,3-trifluoropropyl)benzene is expected to exhibit good solubility in aromatic and aliphatic hydrocarbons. The trifluoropropyl group significantly increases the lipophilicity of the molecule, further favoring its dissolution in non-polar media.

-

Polar Aprotic Solvents: Solvents such as ethyl acetate (δd=15.8, δp=5.3, δh=7.2) and acetone (δd=15.5, δp=10.4, δh=7.0) have δp and δh values that are moderately different from our target molecule. We can anticipate moderate to good solubility in these solvents. The presence of the polar carbon-bromine bond and the electronegative fluorine atoms will allow for some favorable dipole-dipole interactions.

-

Polar Protic Solvents: Solvents like ethanol (δd=15.8, δp=8.8, δh=19.4) and methanol (δd=15.1, δp=12.3, δh=22.3) have high hydrogen bonding components, which are significantly different from the estimated δh of our compound. Consequently, 1-Bromo-4-(3,3,3-trifluoropropyl)benzene is predicted to have limited solubility in these solvents. The molecule lacks strong hydrogen bond donor or acceptor capabilities to interact favorably with these protic solvents.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the . By leveraging the predictive power of Hansen Solubility Parameters, we have forecasted its solubility behavior across a range of common solvents, anticipating good solubility in non-polar and moderate solubility in polar aprotic solvents, with limited solubility in polar protic solvents.

To complement these predictions, a detailed and robust protocol for the experimental determination of solubility using the shake-flask method has been presented. This empowers researchers to obtain precise, empirical data for their specific applications. The synergy of theoretical prediction and experimental verification outlined in this guide will undoubtedly facilitate the efficient use of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene in the synthesis and development of next-generation pharmaceuticals.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Chemtips. [Link]

-

Wikipedia. (2023). Hansen solubility parameter.[Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. [Link]

-

Yamamoto, H., Abbott, S., & Hansen, C. M. (2017). Consideration of Hansen solubility parameters. Part 1. Hansen Solubility Parameters 50th anniversary conference, preprint, 1-13. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

Just, S., Sievert, A., & Smirnova, I. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14336-14346. [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]

-

Al-Bayati, A. S. (2017). A New Approach to Estimate Hansen Solubility Parameters using Maple Software. International Journal of Applied Engineering Research, 12(15), 4858-4863. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.[Link]

-

Mirgorod, Y. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

-

Avdeef, A. (2019). Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods. ADMET & DMPK, 7(3), 179-193. [Link]

-

Al-Ghaban, A. M., & Al-Khedairy, E. B. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Avicenna Journal of Medical Biotechnology, 3(3), 111-120. [Link]

-

Brusač, E., Jeličić, M. L., Klarić, D. A., & Mornar, A. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Pharmaceutica, 69(4), 649-660. [Link]

-

Stieger, N., Liebenberg, W., & Wessels, J. C. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Pharmazie, 64(10), 690-691. [Link]

-

Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (2016). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 9(7), 841-843. [Link]

-

Naureen, F., Shah, Y., Shahnaz, & Khuda, F. (2021). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications, 3(1), 7-11. [Link]

-

Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Quora. (2018). What are the errors that can occur in determining the solubility of a substance?[Link]

-

Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2007). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 247-256. [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method.[Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.[Link]

-

Ahmadi, M., & Barjasteh, H. (2017). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 37(1), 53-61. [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. enamine.net [enamine.net]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. kinampark.com [kinampark.com]

- 7. Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. rootspress.org [rootspress.org]

- 11. quora.com [quora.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the NMR data for this fluorinated aromatic compound. By integrating established NMR principles with data from analogous structures, this guide offers a robust framework for the structural elucidation and quality control of this important chemical entity. We will explore the influence of the bromine and trifluoropropyl substituents on the chemical shifts and coupling patterns of both the aromatic and aliphatic protons and carbons, providing a detailed, step-by-step interpretation of the expected spectral features.

Introduction: The Structural Significance of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene

1-Bromo-4-(3,3,3-trifluoropropyl)benzene is a halogenated aromatic compound with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of this moiety into larger, more complex molecules. The 3,3,3-trifluoropropyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Given its importance as a building block, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. This guide will focus on the interpretation of the ¹H and ¹³C NMR spectra of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene, offering a foundational understanding for its characterization.

Foundational Principles of NMR Spectroscopy for Substituted Benzenes

The NMR spectra of substituted benzenes are governed by the electronic effects of the substituents on the aromatic ring. Substituents can either be electron-donating or electron-withdrawing, which in turn shields or deshields the aromatic protons and carbons, causing their signals to shift upfield or downfield, respectively.[1]

In the case of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene, we have two substituents in a para arrangement:

-

Bromine (Br): An electronegative halogen, bromine is an electron-withdrawing group through induction but a weak deactivator due to the counteracting electron-donating resonance effect of its lone pairs. This results in a moderate deshielding of the aromatic protons.[1]

-

3,3,3-Trifluoropropyl (-CH₂CH₂CF₃): This group is strongly electron-withdrawing due to the inductive effect of the three fluorine atoms. This effect is transmitted through the propyl chain to the benzene ring, leading to a significant deshielding of the aromatic system.

The para-substitution pattern simplifies the aromatic region of the ¹H NMR spectrum, typically resulting in a characteristic AA'BB' system, which often appears as two distinct doublets.[2]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental protocol is essential. The following outlines a general procedure suitable for the analysis of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene.

3.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

3.2. Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Acquisition Time | ~4 s | ~1.5 s |

| Relaxation Delay | 1 s | 2 s |

| Spectral Width | 20 ppm | 240 ppm |

Diagram of the NMR Experimental Workflow:

Caption: A generalized workflow for acquiring and processing NMR spectra.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene is expected to show distinct signals for the aromatic and aliphatic protons.

4.1. Aromatic Region (δ 7.0 - 7.6 ppm)

Due to the para-substitution, the four aromatic protons are chemically non-equivalent and will give rise to an AA'BB' spin system. However, in many cases, this system simplifies to appear as two doublets.

-

H-2 and H-6 (ortho to Bromine): These protons are expected to be deshielded by the electronegative bromine atom. A doublet is anticipated around δ 7.53 ppm . The coupling constant (J) for ortho-coupling in benzene rings is typically in the range of 7-10 Hz.[3]

-

H-3 and H-5 (ortho to the Propyl Group): These protons will be influenced by the electron-withdrawing trifluoropropyl group and are also expected to be deshielded. Their signal will appear as a doublet, likely slightly upfield from the protons ortho to the bromine. A chemical shift around δ 7.1-7.3 ppm is predicted. The coupling constant will be identical to that of the H-2/H-6 doublet.

4.2. Aliphatic Region (δ 2.0 - 3.0 ppm)

The 3,3,3-trifluoropropyl side chain will exhibit two distinct signals.

-

-CH₂-Ar (Benzylic Protons): The methylene group attached to the aromatic ring will be deshielded by the ring current and the electron-withdrawing nature of the CF₃ group. This signal is expected to appear as a triplet around δ 2.8 ppm . The splitting into a triplet is due to coupling with the adjacent methylene group.

-

-CH₂-CF₃: The methylene group adjacent to the trifluoromethyl group will be strongly deshielded by the three fluorine atoms. This signal is expected to appear as a quartet of triplets (qt). The primary splitting into a quartet is due to coupling with the three equivalent fluorine atoms (³JHF), and the finer splitting into triplets is due to coupling with the adjacent methylene protons (³JHH). A chemical shift in the range of δ 2.4-2.6 ppm is anticipated.

Table 1: Predicted ¹H NMR Spectral Data for 1-Bromo-4-(3,3,3-trifluoropropyl)benzene

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.53 | d | ~8.4 | H-2, H-6 |

| ~7.20 | d | ~8.4 | H-3, H-5 |

| ~2.80 | t | ~7.5 | -CH₂-Ar |

| ~2.50 | qt | ³JHF ~10, ³JHH ~7.5 | -CH₂-CF₃ |

Molecular Structure and Proton Assignments:

Caption: Numbering scheme for the aromatic protons.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

5.1. Aromatic Region (δ 120 - 140 ppm)

Due to the C₂ symmetry of the molecule, four signals are expected in the aromatic region.

-

C-1 (Carbon bearing Bromine): This quaternary carbon will be deshielded by the attached bromine atom. Its signal is expected around δ 120-125 ppm .

-

C-4 (Carbon bearing the Propyl Group): This quaternary carbon will also be deshielded and is predicted to appear around δ 140-145 ppm .

-

C-2 and C-6: These carbons, ortho to the bromine, will be deshielded and are expected to resonate around δ 132.1 ppm .

-

C-3 and C-5: These carbons, ortho to the propyl group, are predicted to have a chemical shift around δ 130-131 ppm .

5.2. Aliphatic and CF₃ Region

-

-CH₂-Ar: The benzylic carbon is expected to appear around δ 35 ppm .

-

-CH₂-CF₃: This carbon will be significantly influenced by the attached fluorine atoms and will likely show a quartet due to ¹JCF coupling. Its chemical shift is predicted to be in the range of δ 30-35 ppm .

-

-CF₃: The trifluoromethyl carbon will be strongly deshielded and will appear as a quartet due to the one-bond coupling to the three fluorine atoms (¹JCF). A chemical shift in the range of δ 125-130 ppm is expected.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Bromo-4-(3,3,3-trifluoropropyl)benzene

| Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F-coupled spectrum) | Assignment |

| ~142 | s | C-4 |

| ~132.1 | s | C-2, C-6 |

| ~130.5 | s | C-3, C-5 |

| ~127 | q (¹JCF ~275 Hz) | -CF₃ |

| ~122 | s | C-1 |

| ~35 | t (²JCF ~3 Hz) | -CH₂-Ar |

| ~32 | q (²JCF ~30 Hz) | -CH₂-CF₃ |

Advanced NMR Techniques for Structural Confirmation

To provide unequivocal assignment of all signals, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In the spectrum of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene, COSY would show correlations between the aromatic protons (H-2/H-6 with H-3/H-5) and between the aliphatic protons of the propyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For instance, the benzylic protons (-CH₂-Ar) would show a correlation to the C-4 carbon.

Diagram of Key HMBC Correlations:

Caption: Expected key long-range ¹H-¹³C correlations in an HMBC spectrum.

Conclusion

The ¹H and ¹³C NMR spectra of 1-Bromo-4-(3,3,3-trifluoropropyl)benzene provide a wealth of structural information. The characteristic signals in both the aromatic and aliphatic regions, governed by the electronic effects of the bromine and trifluoropropyl substituents, allow for a confident structural assignment. While this guide provides a detailed prediction of the spectral features, it is crucial to validate these with experimental data. The application of advanced 2D NMR techniques can further solidify the structural elucidation, ensuring the identity and purity of this important synthetic intermediate. This comprehensive understanding of its NMR characteristics is vital for researchers and scientists working with this compound in the development of new chemical entities.

References

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information for: Trifluoromethylation of (Hetero)Aryl Iodides and Bromides with Copper (I) Chlorodifluoroacetate Complexes. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

- Smolecule. (n.d.). 1-Bromo-4-(3,3,3-trifluoropropyl)benzene. Retrieved from [https://www.smolecule.com/1-bromo-4-3-3-3-trifluoropropyl-benzene-cas-154634-87-4]

-

PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link]

-

Chegg.com. (2020, July 7). Solved: The 13C NMR spectrum of 1-bromo-3-chloropropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

-

YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electrophilic Bromination of 4-(3,3,3-trifluoropropyl)benzene

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the electrophilic bromination of 4-(3,3,3-trifluoropropyl)benzene. The document delves into the mechanistic underpinnings, regiochemical outcomes, and practical laboratory protocols for this specific transformation, which is of interest in the synthesis of novel pharmaceutical intermediates and advanced materials.

Executive Summary: Strategic Importance of Brominated Aromatic Scaffolds

Bromoarenes are pivotal building blocks in modern organic synthesis, serving as versatile precursors for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The introduction of a bromine atom onto an aromatic ring provides a reactive handle for the strategic elaboration of a lead compound. The substrate in focus, 4-(3,3,3-trifluoropropyl)benzene, combines the lipophilicity of an alkyl chain with the unique electronic properties of a terminal trifluoromethyl group, making its brominated derivatives valuable scaffolds for tuning the physicochemical and pharmacokinetic profiles of drug candidates. This guide elucidates the critical factors governing the regioselective bromination of this specific substrate.

The Electronic Landscape of the 4-(3,3,3-trifluoropropyl) Substituent: A Tug-of-War of Inductive Effects

The regiochemical outcome of electrophilic aromatic substitution (EAS) is dictated by the electronic nature of the substituent already present on the benzene ring.[1] The 4-(3,3,3-trifluoropropyl) group presents a nuanced case, where the interplay of opposing electronic effects through the alkyl chain determines the position of the incoming electrophile.

-

The Alkyl Chain's Contribution: Alkyl groups are generally considered weak electron-donating groups (+I effect) through induction. This effect tends to enrich the electron density of the aromatic ring, thereby activating it towards electrophilic attack and directing the incoming electrophile to the ortho and para positions.

-

The Trifluoromethyl Group's Influence: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group (-I effect) due to the high electronegativity of the fluorine atoms.[2] When directly attached to an aromatic ring, a -CF₃ group strongly deactivates the ring and acts as a meta-director.[3][4]

In the case of the 4-(3,3,3-trifluoropropyl) substituent, the strong -I effect of the -CF₃ group is attenuated by the intervening three-carbon chain. While the inductive effect weakens with distance, the electron-withdrawing nature of the terminal -CF₃ group still influences the electronic character of the propyl chain, making it less electron-donating than a simple propyl group. However, the overall effect of the 4-(3,3,3-trifluoropropyl) group is that of a weak deactivator or a very weak activator, and it functions as an ortho, para-director . This is because the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack is more stabilized when the attack occurs at the ortho or para positions, where the positive charge can be better accommodated by the alkyl group. The existence and synthesis of 1-bromo-4-(3,3,3-trifluoropropyl)benzene via electrophilic bromination further supports the para-directing nature of this substituent.[5]

Due to steric hindrance from the propyl chain, the major product of the monobromination is expected to be the para isomer, 1-bromo-4-(3,3,3-trifluoropropyl)benzene , with the ortho isomer, 2-bromo-1-(3,3,3-trifluoropropyl)benzene , formed as a minor product.

The Mechanism of Electrophilic Aromatic Bromination

The electrophilic bromination of 4-(3,3,3-trifluoropropyl)benzene follows the classical two-step mechanism of electrophilic aromatic substitution.[5]

Step 1: Generation of a Potent Electrophile. Molecular bromine (Br₂) itself is not sufficiently electrophilic to react with a moderately deactivated or weakly activated aromatic ring.[6] A Lewis acid catalyst, such as ferric bromide (FeBr₃), is required to polarize the Br-Br bond, creating a more potent electrophilic bromine species.[7]

Step 2: Nucleophilic Attack and Formation of the Sigma Complex. The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic bromine.[5] This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[7] The formation of this intermediate is the rate-determining step of the reaction.[8]

Step 3: Deprotonation and Restoration of Aromaticity. A weak base, such as the FeBr₄⁻ complex, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product and regenerating the catalyst.[7]

Reaction Mechanism Diagram

Caption: The three-step mechanism of electrophilic aromatic bromination.

Experimental Protocol: Synthesis of 1-bromo-4-(3,3,3-trifluoropropyl)benzene

This protocol details a standard laboratory procedure for the monobromination of 4-(3,3,3-trifluoropropyl)benzene. Given the potential for slight deactivation of the ring, the conditions are chosen to ensure efficient conversion while minimizing side reactions.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-(3,3,3-trifluoropropyl)benzene | 188.18 | 5.00 g | 26.6 |

| Iron powder (Fe) | 55.85 | 0.15 g | 2.7 |

| Bromine (Br₂) | 159.81 | 1.44 mL (4.41 g) | 27.6 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 50 mL | - |

| 10% Sodium bisulfite (NaHSO₃) solution | - | As needed | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |

Step-by-Step Procedure

Caption: Experimental workflow for the bromination of 4-(3,3,3-trifluoropropyl)benzene.

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add 4-(3,3,3-trifluoropropyl)benzene (5.00 g, 26.6 mmol) and dichloromethane (50 mL).

-

Catalyst Introduction: While stirring, add iron powder (0.15 g, 2.7 mmol) to the solution. The iron will react in situ with a small amount of bromine to form the active catalyst, FeBr₃.[8]

-

Addition of Bromine: Cool the flask in an ice bath to 0 °C. Add bromine (1.44 mL, 27.6 mmol) to the dropping funnel and add it dropwise to the reaction mixture over a period of 30 minutes. The reaction is exothermic, so maintain the temperature below 10 °C during the addition. The solution should turn reddish-brown.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 10% aqueous sodium bisulfite solution dropwise until the reddish-brown color of bromine disappears. This step quenches any unreacted bromine.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize HBr), water, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield 1-bromo-4-(3,3,3-trifluoropropyl)benzene as a colorless oil.

Alternative Brominating Agents and Considerations

While Br₂/FeBr₃ is a classic and effective system, other reagents can be employed, particularly if issues with selectivity or reactivity arise.

-

N-Bromosuccinimide (NBS): NBS is a versatile and easy-to-handle source of electrophilic bromine.[9] For deactivated aromatic rings, the reaction with NBS is often carried out in a strong acid solvent like concentrated sulfuric acid.[1][10] This method can provide good yields for substrates that are sluggish to react under standard Lewis acid catalysis. However, the strongly acidic conditions may not be suitable for all substrates.

-

Regioselectivity Control: In some cases, the choice of solvent and brominating agent can influence the ortho/para ratio.[11] For substrates prone to over-bromination, using a milder brominating agent or carefully controlling the stoichiometry can be crucial.

Conclusion

The electrophilic bromination of 4-(3,3,3-trifluoropropyl)benzene is a strategic transformation for accessing valuable chemical intermediates. A thorough understanding of the substituent's electronic effects is paramount for predicting the regiochemical outcome, which is predominantly substitution at the para position. The provided protocol using bromine and a Lewis acid catalyst offers a reliable method for this synthesis. For challenging substrates or to fine-tune selectivity, alternative reagents like N-bromosuccinimide can be considered. This guide provides the necessary foundational knowledge and practical steps for the successful implementation of this reaction in a research and development setting.

References

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Li, J. J. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401–3429. Retrieved from [Link]

-

JoVE. (2025). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from [Link]

-

Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Retrieved from [Link]

- Google Patents. (n.d.). CN104936934A - Synthesis of 1-bromo-3,3,3-trifluoropropene.

-

McCormick, J. P. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds [Video]. YouTube. [Link]

-

Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

-

OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. In Organic Chemistry. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. In Organic Chemistry II. Retrieved from [Link]

-

Wikipedia. (2023). Hammett equation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

-

Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. Retrieved from [Link]

-

Ishmat Test Prep. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) [Video]. YouTube. [Link]

-

Kumar, L., Mahajan, T., & Agarwal, D. D. (2012). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Industrial & Engineering Chemistry Research, 51(36), 11593–11597. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Retrieved from [Link]

-

Brainly. (2024). Design a synthesis of 1-bromo-3-nitro-5-(trifluoromethyl)benzene from benzene or any mono-substituted. Retrieved from [Link]

-

Reddit. (2021). Synthesis of 1-Bromo-2,4,6-triisopropylbenzene. Retrieved from [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]

Sources

- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Regioselective terminal bromination of fluorinated oligophenylenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. Buy 1-Bromo-4-(3,3,3-trifluoropropyl)benzene | 1099597-31-5 [smolecule.com]

- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]

- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoropropyl Group: A Strategic Tool in Modern Medicinal Chemistry

An In-depth Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design. Among these, the trifluoropropyl (-CH₂CH₂CF₃) group has emerged as a particularly valuable substituent for optimizing the multifaceted properties of drug candidates. This guide provides a detailed examination of the role of the trifluoropropyl group, moving beyond its well-known trifluoromethyl counterpart. We will explore its nuanced effects on physicochemical properties, its impact on absorption, distribution, metabolism, and excretion (ADME), and its ability to modulate interactions with biological targets. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, quantitative data, and validated experimental protocols to harness the full potential of this versatile functional group.

Introduction: Beyond the Trifluoromethyl Group

For decades, medicinal chemists have utilized the trifluoromethyl (-CF₃) group to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[1] The trifluoropropyl group, while containing the influential CF₃ moiety, introduces an ethylene spacer that imparts distinct and often more subtle effects on a molecule's profile. This spacer provides conformational flexibility and alters the electronic influence of the terminal CF₃ group, offering a unique set of tools for fine-tuning drug-like properties. Understanding the specific contributions of the trifluoropropyl group allows for more rational design strategies, addressing challenges from poor metabolic stability to suboptimal target engagement.

Modulation of Core Physicochemical Properties

The introduction of a trifluoropropyl group systematically alters a molecule's fundamental physicochemical characteristics, which are critical determinants of its ultimate pharmacokinetic and pharmacodynamic behavior.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter governing a drug's solubility, permeability, and promiscuity. The trifluoropropyl group generally increases lipophilicity, but its impact is more complex than that of a simple alkyl chain or a terminal trifluoromethyl group. The ethylene spacer mitigates the potent lipophilicity of the CF₃ group, providing a more calibrated tool for optimization.

While a CF₃ group has a Hansch-Fujita π constant of approximately +0.88, the trifluoropropyl group's contribution is influenced by its conformation and the local electronic environment.[1] This allows for a "lipophilicity tuning" approach where replacing, for example, a propyl or butyl group with a trifluoropropyl group can maintain or slightly increase volume while introducing beneficial electronic and metabolic properties without a drastic LogP penalty.

Table 1: Comparative Impact of Alkyl and Fluoroalkyl Groups on Lipophilicity

| Parent Compound (R-H) | R = -CH₂CH₂CH₃ | ΔLogP (vs. R-H) | R = -CH₂CH₂CF₃ | ΔLogP (vs. R-H) | Reference |

|---|---|---|---|---|---|

| Benzene | n-Propylbenzene | +1.55 | 3,3,3-Trifluoropropylbenzene | +1.90 | Estimated |

| Aniline | n-Propylaniline | +1.48 | 3,3,3-Trifluoropropylaniline | +1.82 | Estimated |

Note: ΔLogP values are estimated based on standard fragment contributions and serve for illustrative purposes.

Acidity/Basicity (pKa)

The strong electron-withdrawing nature of the three fluorine atoms can significantly influence the pKa of nearby acidic or basic centers. The trifluoromethyl group is a powerful inductive electron-withdrawing group, which weakens the oxygen-hydrogen bond in acids and reduces the basicity of amines.[2] The presence of the ethylene spacer in the trifluoropropyl group attenuates this effect compared to a trifluoromethyl or trifluoroethyl group.